molecular formula C8H9F7O B14454353 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane CAS No. 76298-23-2

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane

Cat. No.: B14454353
CAS No.: 76298-23-2
M. Wt: 254.14 g/mol
InChI Key: LBALIZSURVOYNC-UHFFFAOYSA-N
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Description

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane typically involves the fluorination of oxolane derivatives. One common method includes the reaction of butyl oxolane with a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of oxolane oxides.

    Reduction: Formation of partially or fully reduced fluorinated compounds.

    Substitution: Formation of substituted oxolane derivatives with different functional groups.

Scientific Research Applications

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound’s stability and resistance to metabolic degradation make it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane stands out due to its specific fluorination pattern and the presence of a butyl group, which imparts unique chemical and physical properties. Its stability, resistance to degradation, and versatility in various reactions make it distinct from other similar fluorinated compounds.

Properties

CAS No.

76298-23-2

Molecular Formula

C8H9F7O

Molecular Weight

254.14 g/mol

IUPAC Name

2-butyl-2,3,3,4,4,5,5-heptafluorooxolane

InChI

InChI=1S/C8H9F7O/c1-2-3-4-5(9)6(10,11)7(12,13)8(14,15)16-5/h2-4H2,1H3

InChI Key

LBALIZSURVOYNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(C(C(O1)(F)F)(F)F)(F)F)F

Origin of Product

United States

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